2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . One common approach involves the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the desired molecular framework . Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in various transformations, such as Minisci-type radical chemistry, which is particularly effective for functionalizing heteroaromatic compounds . Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . Major products formed from these reactions often retain the difluoromethyl group, which imparts unique properties to the resulting compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the effects of difluoromethylation on molecular properties and reactivity . In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate, given the difluoromethyl group’s ability to enhance metabolic stability and lipophilicity . Additionally, it finds applications in the development of agrochemicals and materials science, where its unique properties can be leveraged to improve product performance .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared with other fluorinated compounds, such as trifluoromethyl and trifluoroethyl derivatives . While these compounds share some similarities, the difluoromethyl group offers distinct advantages in terms of hydrogen bond donation and metabolic stability . Similar compounds include trifluoromethyl-substituted imidazoles and benzimidazoles, which also exhibit unique chemical and biological properties .
Properties
Molecular Formula |
C12H11F2NO3 |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-ethyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-2-15-8-4-3-6(16)5-7(8)9(12(17)18)10(15)11(13)14/h3-5,11,16H,2H2,1H3,(H,17,18) |
InChI Key |
LWUILTBDIXHDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
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